![molecular formula C16H11ClN4O4S B2508735 5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide CAS No. 898410-78-1](/img/structure/B2508735.png)
5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
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Overview
Description
Scientific Research Applications
Biochemical Applications
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their biochemical applications, including their role as sulfhydryl group detectors in biological materials. This is based on the ability of aromatic disulfides, related to oxadiazole structures, to react with sulfhydryl groups, indicating potential for biochemical assays and studies related to enzyme function and oxidative stress in cells (Ellman, 1959).
Antimicrobial and Cytotoxic Properties
Oxadiazoles have been synthesized and tested for their antimicrobial properties, indicating potential use in developing new antimicrobial agents. For example, certain 1,3,4-oxadiazole derivatives showed significant cytotoxic properties, suggesting their potential as lead compounds in cancer therapy (Mutchu et al., 2018).
Materials Science and Corrosion Inhibition
In materials science, oxadiazole derivatives have been explored for their corrosion inhibition properties. Studies on mild steel dissolution control in corrosive media have shown that oxadiazole compounds can serve as effective corrosion inhibitors, which is crucial for protecting industrial materials and infrastructure (Kalia et al., 2020).
Pharmacological Research
In pharmacology, nitrobenzamide derivatives have been studied for their roles as antitumor agents and apoptosis inducers. Research into specific nitrobenzamide compounds has revealed their ability to induce apoptosis in cancer cells, highlighting their potential in cancer therapy (Zhang et al., 2005).
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities, suggesting that this compound may also affect multiple biochemical pathways .
properties
IUPAC Name |
5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4S/c1-26-13-5-3-2-4-10(13)15-19-20-16(25-15)18-14(22)11-8-9(17)6-7-12(11)21(23)24/h2-8H,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPJJCKAIGRZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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